
1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide is a chemical compound with the molecular formula C14H15BrN2O2 It is known for its unique structure, which includes a pyrimidinium core substituted with ethoxy and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide typically involves the reaction of 4-phenylpyrimidine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrimidinium compounds. Substitution reactions result in various substituted derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: Similar structure but with a pyridinium core instead of a pyrimidinium core.
1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide: Another related compound with a pyridinium core and additional pyridinyl substitution.
1-(2-Ethoxy-2-oxoethyl)-2-methyl-3-(2-oxo-2-phenylethyl)-3H-benzimidazol-1-ium bromide: A benzimidazolium derivative with similar functional groups.
Uniqueness
1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide is unique due to its specific substitution pattern on the pyrimidinium core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
74439-20-6 |
|---|---|
Formule moléculaire |
C14H15BrN2O2 |
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
ethyl 2-(4-phenylpyrimidin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C14H15N2O2.BrH/c1-2-18-14(17)10-16-9-8-13(15-11-16)12-6-4-3-5-7-12;/h3-9,11H,2,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WNYXGVGEZJQYPA-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[N+]1=CN=C(C=C1)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


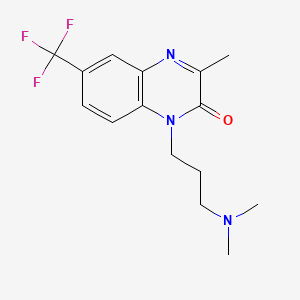
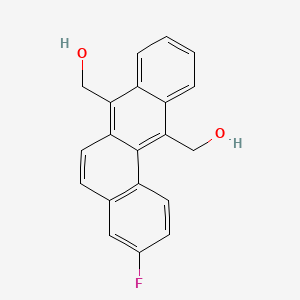
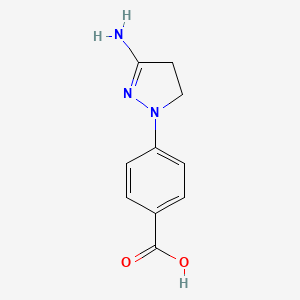
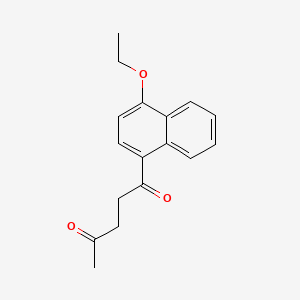
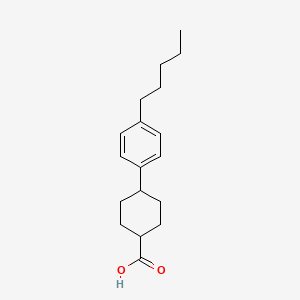



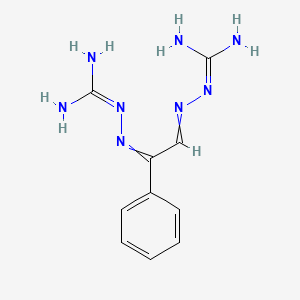
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)




